molecular formula C19H16ClN3O2S B2756890 N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide CAS No. 450341-09-0

N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide

Cat. No.: B2756890
CAS No.: 450341-09-0
M. Wt: 385.87
InChI Key: PSSOMZMWMRYTFB-UHFFFAOYSA-N
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Description

N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C19H16ClN3O2S and its molecular weight is 385.87. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Cyclizations of N-(Thieno[2,3-b]pyridin-3-yl)cyanoacetamides
Research on structurally related compounds such as N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides shows their potential in the synthesis of novel heterocyclic compounds. These compounds undergo various cyclization reactions leading to a diverse range of heterocyclic products, which are explored for their biological activities through in silico analysis (Chigorina, Bespalov, & Dotsenko, 2019).

Chloroacetamide Inhibition of Fatty Acid Synthesis
Studies on chloroacetamide derivatives, including alachlor and metazachlor, reveal their function as selective herbicides that inhibit fatty acid synthesis in plants. This highlights the potential agricultural applications of chloroacetamide compounds in controlling undesirable vegetation in crops such as cotton and soybeans (Weisshaar & Böger, 1989).

Novel Phenoxyacetamide Derivatives as Insecticidal Agents
The synthesis of novel N-(4-chlorophenyl)-2-phenoxyacetamide derivatives and their efficacy against the cotton leafworm, Spodoptera littoralis, demonstrate the potential use of phenoxyacetamide derivatives as insecticidal agents. This indicates a possible application of similar compounds in pest control strategies (Rashid et al., 2021).

Toxicological Evaluation of Novel Compounds
The toxicological evaluation of a related compound, 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl) acetamide, demonstrates its safety for use in food and beverage applications. This suggests that similar compounds could also undergo evaluation for safety in consumer products, highlighting their potential for use in various applications beyond pharmaceuticals (Karanewsky et al., 2015).

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O2S/c20-13-5-4-6-14(9-13)23-19(16-11-26-12-17(16)22-23)21-18(24)10-25-15-7-2-1-3-8-15/h1-9H,10-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSSOMZMWMRYTFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC(=CC=C3)Cl)NC(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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